

# Application Notes and Protocols for MS9427 TFA in Cell Culture

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## Compound of Interest

Compound Name: MS9427 TFA

Cat. No.: B10857010

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## Introduction

MS9427 is a potent, cell-permeable proteolysis-targeting chimera (PROTAC) designed to induce the degradation of the Epidermal Growth Factor Receptor (EGFR). As the trifluoroacetate (TFA) salt, **MS9427 TFA** exhibits high affinity for both wild-type (WT) and mutant forms of EGFR, with a notable selectivity for degrading mutant EGFR, such as the L858R and Del19 mutations commonly found in non-small cell lung cancer (NSCLC).[1][2][3][4] This targeted protein degradation is mediated through the recruitment of an E3 ubiquitin ligase, leading to ubiquitination and subsequent degradation of EGFR by both the ubiquitin/proteasome system (UPS) and the autophagy/lysosome pathways.[1][2][5] The selective degradation of mutant EGFR by MS9427 inhibits the proliferation of NSCLC cells, making it a promising tool for cancer research and drug development.[1][2]

## Mechanism of Action

MS9427 functions as a bifunctional molecule. One end of the PROTAC binds to the target protein, EGFR, while the other end recruits an E3 ubiquitin ligase. This proximity induces the ubiquitination of EGFR, marking it for degradation by the cell's natural protein disposal machinery. This dual-pathway degradation, involving both the proteasome and the lysosome, contributes to its efficacy in reducing EGFR levels.[1][2][5]

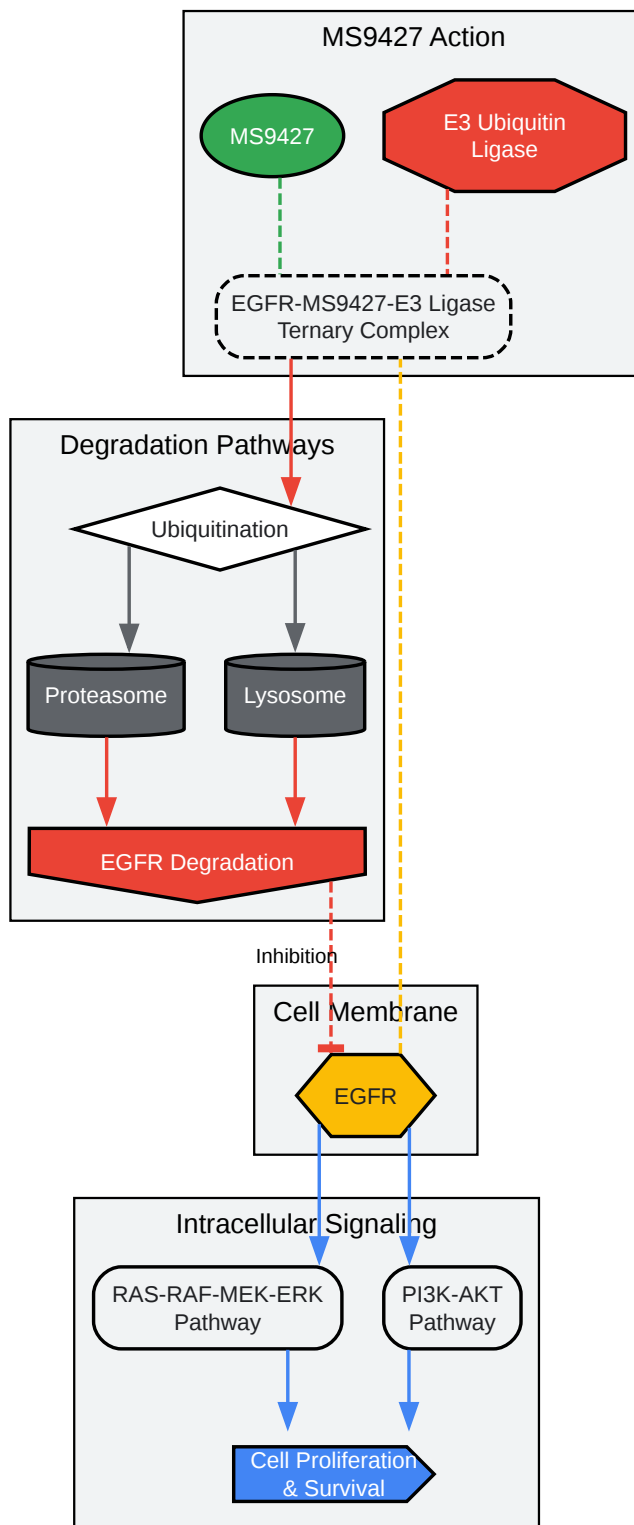
## Data Presentation

The following table summarizes the quantitative data for **MS9427 TFA** in relevant assays.

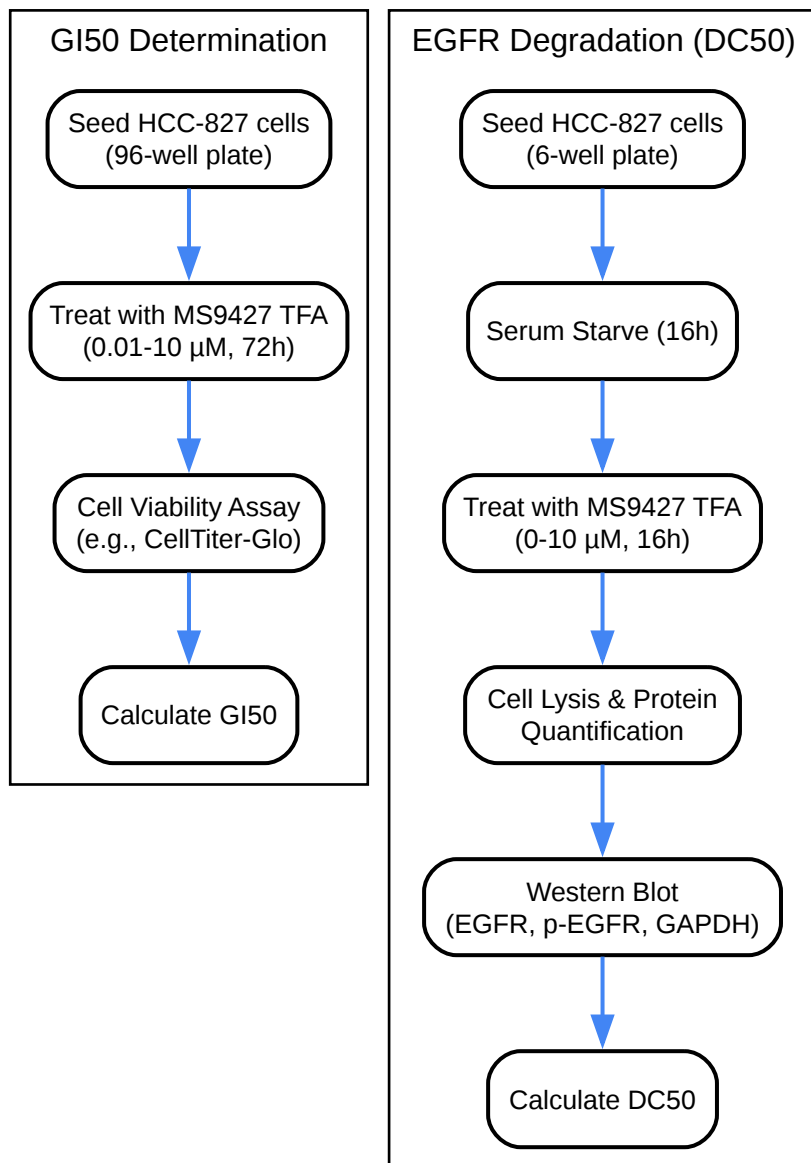
Parameter	Cell Line	EGFR Status	Value	Reference
Binding Affinity (Kd)	-	Wild-Type	7.1 nM	<a href="#">[1]</a> <a href="#">[3]</a> <a href="#">[4]</a>
-	L858R Mutant	4.3 nM	<a href="#">[1]</a> <a href="#">[3]</a> <a href="#">[4]</a>	
Growth Inhibition (GI50)	HCC-827	Del19 Mutant	0.87 ± 0.27 µM	<a href="#">[1]</a> <a href="#">[6]</a>
Degradation Concentration (DC50)	HCC-827	Del19 Mutant	82 ± 73 nM	<a href="#">[1]</a> <a href="#">[6]</a>

## Signaling Pathway and Experimental Workflow

## EGFR Signaling and MS9427 Mechanism of Action



## Experimental Workflow for MS9427 TFA Evaluation



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